N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
Description
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazole core linked to a dihydropyrimidinone moiety and a cyclopentanecarboxamide substituent. The cyclopropyl and cyclopentane groups may enhance metabolic stability and bioavailability compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-10-11(2)19-18(21-16(10)24)23-15(9-14(22-23)12-7-8-12)20-17(25)13-5-3-4-6-13/h9,12-13H,3-8H2,1-2H3,(H,20,25)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEERWYYMIUFVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, a pyrazole moiety, and a cyclopentanecarboxamide. Its molecular formula is with a molecular weight of approximately 286.34 g/mol.
Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:
Table 1: Summary of Biological Activities
Case Study 1: CB1 Antagonism and Metabolic Effects
A study conducted on related pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant effects on reducing body weight and improving lipid profiles in animal models. The study emphasized the importance of the cyclopropyl group in enhancing receptor binding affinity and metabolic efficacy .
Case Study 2: Pharmacokinetic Properties
Research into the pharmacokinetics of similar compounds suggests that modifications to the pyrazole and cyclopentanecarboxamide portions can lead to improved metabolic stability. Such findings indicate that this compound may possess favorable pharmacokinetic properties that warrant further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3e). While these differ in substituents from the target compound, they share critical structural motifs, enabling a comparative analysis of physicochemical and synthetic properties.
Structural Differences and Implications
Core Heterocycles: The target compound contains a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl group, whereas compounds 3a–3e feature a chloro-3-methylpyrazole moiety. The dihydropyrimidinone group in the target may confer greater hydrogen-bonding capacity and rigidity compared to the pyrazole-chloro derivatives. The cyclopropyl and cyclopentane substituents in the target compound likely enhance lipophilicity and steric bulk compared to the aryl and cyano groups in 3a–3e .
Synthetic Yields: Derivatives 3a–3e were synthesized with yields ranging from 62% to 71% using carbodiimide-mediated coupling (EDCI/HOBt) .
Physicochemical Properties
The following table compares key data from 3a–3e with inferred properties of the target compound:
Spectroscopic Analysis
- ¹H-NMR : Compounds 3a–3e exhibit aromatic proton resonances at δ 7.21–8.12 ppm and methyl groups at δ 2.42–2.66 ppm . The target compound’s cyclopropane protons would likely resonate near δ 0.5–1.5 ppm , distinct from the aryl-dominated shifts in 3a–3e .
- IR Spectroscopy: The absence of a cyano group (~2230 cm⁻¹) in the target compound distinguishes it from 3b–3e .
Preparation Methods
Regioselective Pyrazole Formation
Pyrazole rings are typically synthesized via 1,3-dipolar cycloaddition of hydrazines with 1,3-diketones. For the target compound, 3-cyclopropyl-1H-pyrazol-5-amine is prepared by reacting cyclopropylacetonitrile with hydrazine hydrate under acidic conditions, followed by alkylation at N1.
Dihydropyrimidinone Moiety Installation
Biginelli-like Condensation
The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl group is synthesized via a modified Biginelli reaction:
N1 Substitution
The dihydropyrimidin-2-yl group is introduced at N1 of the pyrazole via nucleophilic aromatic substitution (SNAr). Using NaH as a base in DMF at 0–25°C, the pyrazole’s N1 hydrogen is deprotonated, allowing displacement by the 2-chloropyrimidinone derivative.
Cyclopentanecarboxamide Functionalization
Carboxylic Acid Activation
Cyclopentanecarboxylic acid is activated using thionyl chloride (SOCl₂) to form cyclopentanecarbonyl chloride. Alternatively, peptide coupling agents like HATU or EDCI are employed in non-polar solvents.
Amide Bond Formation
The C5 amine of the pyrazole reacts with cyclopentanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction progress is monitored via TLC, with typical yields of 65–78%.
Integrated Synthetic Routes
Patent-Based Route (WO2014200786A1)
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole carbaldehyde synthesis | FeSO₄, CaCO₃, NaOCl, 60°C | 72% |
| 2 | Dihydropyrimidinone coupling | NaH, DMF, 25°C | 68% |
| 3 | Carboxamide formation | TEA, DCM, 0°C→RT | 75% |
Journal-Optimized Route (ACS Med. Chem.)
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropylpyrazole synthesis | Hydrazine hydrate, HCl, reflux | 80% |
| 2 | Biginelli condensation | HCl, ethanol, 78°C | 65% |
| 3 | HATU-mediated amidation | DIPEA, DMF, RT | 82% |
Catalytic and Solvent Systems
Oxidation Catalysts
Solvent Optimization
| Solvent | Role | Efficiency |
|---|---|---|
| Acetonitrile | Oxidative coupling | High (low side products) |
| DMF | SNAr reactions | Moderate (requires strict temp control) |
| DCM | Amide bond formation | Excellent (high solubility) |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation : Use of electron-withdrawing groups (e.g., carbaldehyde) directs cycloaddition to the desired position.
- Steric Hindrance at N1 : Bulkier bases (e.g., NaHMDS) improve substitution efficiency for dihydropyrimidinone installation.
- Oxidation Overreaction : Controlled addition of NaOCl prevents degradation of cyclopropane rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
